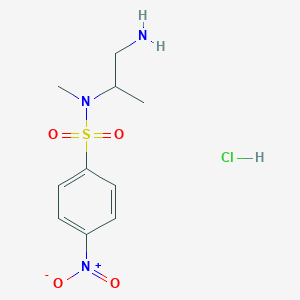

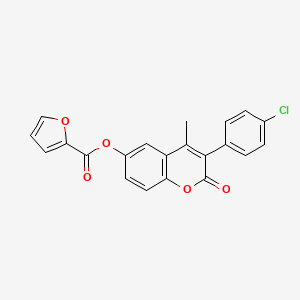

![molecular formula C17H19N3O2S B2960247 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034406-68-1](/img/structure/B2960247.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) and a pyrazole moiety, which is a class of organic compounds with the formula C3H3N2H .

Synthesis Analysis

The synthesis of such compounds often involves coupling reactions and electrophilic cyclization reactions . For example, benzo[b]thiophene derivatives can be synthesized regioselectively using these methods . The solvent is typically removed under vacuum, and the residue is purified by column chromatography .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” would depend on its precise molecular structure. For similar compounds, properties such as boiling point, melting point, and NMR data have been reported .Aplicaciones Científicas De Investigación

5-HT1A Serotonin Receptors Affinity

The compound has shown promising results in studies related to 5-HT1A serotonin receptors. The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied. The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Antimicrobial Properties

Benzothiophene derivatives, including this compound, have been tested for their antimicrobial properties against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923. Some of these compounds displayed high antibacterial activity against S. aureus .

Antifungal Properties

Certain benzothiophene derivatives were found to have potentials to be used as antifungal agents against current fungal diseases .

Antioxidant Capacities

Novel benzothiophene derivatives showed quite high antioxidant capacities. For instance, 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene showed high antioxidant capacities which are better than the reference of trolox .

Physicochemical Characteristics

The compound’s physicochemical characteristics can be influenced by extended π-conjugation. For instance, compound 2 has an extra fused benzene ring compared to compound 3, allowing us to explore the impact of extended π-conjugation on the physicochemical characteristics of the organic semiconductor .

Organic Semiconductors

Benzothiophene derivatives, including this compound, have been explored as organic semiconductors for organic thin-film .

Safety and Hazards

The safety and hazards associated with “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” would depend on its precise chemical structure and properties. Some related compounds are considered hazardous and can cause skin and eye irritation, and specific target organ toxicity .

Direcciones Futuras

The future directions for research on “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” could include further exploration of its synthesis, properties, and potential applications. For instance, some benzo[b]thiophene derivatives have shown potential as antimicrobial agents and antioxidants , and others have exhibited high efficiency in near-infrared polymer light-emitting diodes .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis, catalyzing the reaction of serotonin with acetylcoenzyme A to produce N-acetylserotonin . This enzyme is considered a valuable target for controlling circulating melatonin levels .

Mode of Action

This could result in decreased production of N-acetylserotonin, a precursor to melatonin .

Biochemical Pathways

The inhibition of AANAT affects the melatonin synthesis pathway. Melatonin is primarily known for its role in controlling circadian rhythms but is also involved in a wide range of physiological processes . Therefore, the inhibition of AANAT could disrupt these processes by reducing melatonin levels.

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-10-16(11(2)20(3)19-10)17(22)18-8-14(21)13-9-23-15-7-5-4-6-12(13)15/h4-7,9,14,21H,8H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYHAXICJBYLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2960164.png)

![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2960168.png)

![2-Cyclopropyl-4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2960173.png)

![N-(4-(dimethylamino)phenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2960177.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)-2-cyanoacetohydrazide](/img/structure/B2960185.png)

![3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B2960187.png)